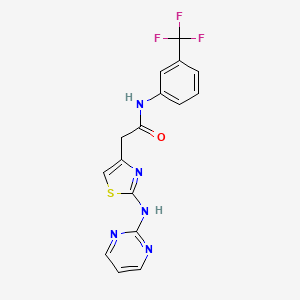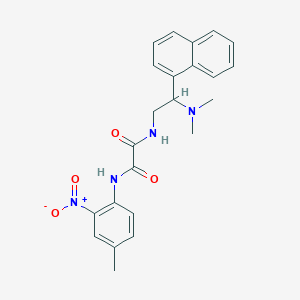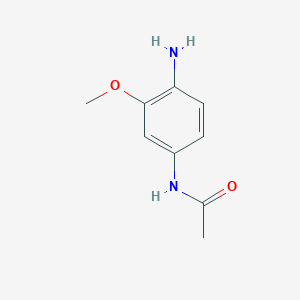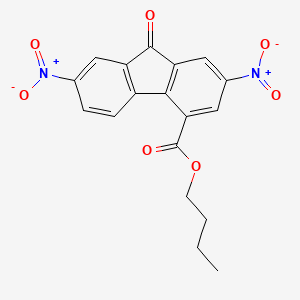![molecular formula C16H14ClNO B2562545 4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol CAS No. 1232824-87-1](/img/structure/B2562545.png)
4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol” is a Schiff base ligand . Schiff bases are known to coordinate to metal atoms in different ways under different reaction conditions . They are derived from the condensation reaction of aldehydes and primary amines .
Synthesis Analysis
The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield was 73.91%, 0.0442g, color: brown, melting point >350°C, and molar conductance (Λ) = 16 Ohm-1·cm2·mol^-1 .Molecular Structure Analysis
The Schiff base ligand and its metal (II) complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points . The deprotonated bidentate Schiff base ligand coordinated to the metal (II) ion via the azomethine nitrogen and phenolic .科学的研究の応用
Synthesis and Characterization
Research on compounds structurally related to "4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol" often focuses on their synthesis and characterization. For example, novel compounds and their metal complexes have been synthesized and characterized using various spectroscopic methods (FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM) to study their chemical properties and potential for forming metal complexes. Computational studies to understand molecular properties suitable for metal ion coordination have also been conducted, highlighting the importance of such compounds in coordination chemistry (Ranjithreddy Palreddy et al., 2015).
Biological Activity
Investigations into the biological activities of these compounds include antimicrobial and antibacterial studies. For instance, synthesized compounds have shown promise in antibacterial activities against various bacterial strains, suggesting their potential as therapeutic agents. The biological activity of such compounds and their metal complexes has been explored through methods like the disc diffusion method, indicating their relevance in developing new antibacterial agents (N. Yıldırım et al., 2018).
Material Science and Catalysis
In material science and catalysis, these compounds have been examined for their roles as catalysts in chemical reactions, such as the oxidation of hydrocarbons. The study of tetranuclear copper(II)-Schiff-base complexes, for example, has revealed their activity as catalysts for the oxidation of cyclohexane and toluene, demonstrating the utility of such compounds in enhancing chemical reactions (P. Roy & M. Manassero, 2010).
Sensor Technology and Environmental Applications
Some studies have focused on the development of sensors for detecting metal ions, showcasing the utility of "this compound" derivatives in environmental monitoring and analytical chemistry. The ability of these compounds to form complexes with specific metal ions can be harnessed for the selective detection of metals, which is crucial for environmental protection and industrial applications (Ananta Hazra et al., 2018).
作用機序
The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
将来の方向性
The Schiff base ligands containing oxygen and nitrogen as donor atoms have continued to attract the attention of researchers . One of the major areas of research on the Schiff base metal complexes is their biological activity with the main aim being the discovery of safe and effective therapeutic agents for the treatment of bacterial infections and cancers . A number of Schiff base metal complexes have a diverse spectrum of biological and pharmaceutical activities . Therefore, future research could focus on exploring the potential applications of “4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol” and its metal complexes in medicine.
特性
IUPAC Name |
4-chloro-2-(2,3-dihydro-1H-inden-5-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-10,19H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIPJNXSDIAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(cyanomethyl)(prop-2-yn-1-yl)amino]-N-cyclopentylacetamide](/img/structure/B2562469.png)

![N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2562472.png)
![4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2562473.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2562475.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrimidine](/img/structure/B2562476.png)
![N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide](/img/structure/B2562477.png)



![8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2562484.png)
